Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-

Description

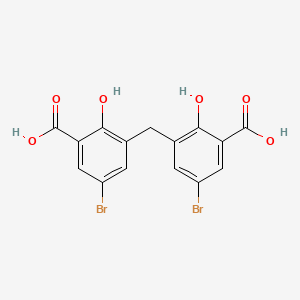

Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- (hereafter referred to by its full IUPAC name) is a brominated bis-benzoic acid derivative characterized by a methylene (–CH₂–) bridge connecting two 5-bromo-2-hydroxybenzoic acid moieties. This compound belongs to the broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and industrial applications such as reactive dyes . Its synthesis involves coupling reactions mediated by catalysts like cuprous oxide, as demonstrated in the preparation of structurally similar compounds .

Properties

CAS No. |

35232-55-4 |

|---|---|

Molecular Formula |

C15H10Br2O6 |

Molecular Weight |

446.04 g/mol |

IUPAC Name |

5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23) |

InChI Key |

LWQWHZWYCPLAKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-[(3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit serine proteases or kinase enzymes, leading to the suppression of tumor cell growth and metastasis . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent types, positions, and bridging groups. Key examples include:

*Estimated based on analogous structures (e.g., ).

Key Observations :

- Bromine Substituents: The bromine atoms in the target compound increase molar mass and may enhance lipophilicity compared to non-halogenated analogues (e.g., p-amino benzoic acid). This could influence toxicity and environmental persistence .

- In contrast, the –N=CH– bridge in the amino-containing analogue (CAS 57039-60-8) introduces polarity, altering extraction kinetics .

- Hydroxyl Groups : The –OH groups enable hydrogen bonding, which impacts solubility and reactivity. For example, benzoic acid derivatives with –OH groups exhibit faster extraction rates in emulsion liquid membranes compared to acetic acid .

Physicochemical and Functional Differences

- Extraction and Diffusivity: Benzoic acid derivatives with higher lipophilicity (e.g., brominated compounds) demonstrate faster extraction rates in membrane-based systems due to favorable distribution coefficients . However, diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol, suggesting that bulkier substituents (e.g., –Br) may reduce mobility .

- Toxicity Profiles : Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA and 1JA) correlate with oral LD₅₀ in mice . While data specific to the target compound are lacking, bromine’s electronegativity and steric effects may modulate toxicity.

- Zwitterionic Behavior: Unlike p-amino benzoic acid, which adopts a non-zwitterionic structure at its isoelectric point, the target compound’s lack of amine groups precludes zwitterionic behavior, affecting its solubility in ionic liquids .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-] , exploring its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₉Br₂O₄

- Molecular Weight : 359.01 g/mol

- CAS Registry Number : 89-55-4

The compound features a benzoic acid core with two bromine substitutions and a methylene bridge connecting two hydroxy groups. This unique structure contributes to its biological properties.

The biological activity of benzoic acid derivatives often involves interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. The presence of bromine and hydroxyl groups can enhance binding affinity through hydrogen bonding and halogen interactions.

- Antioxidant Activity : Hydroxy groups in the structure can scavenge free radicals, suggesting potential antioxidant properties.

- Antimicrobial Effects : Some studies indicate that benzoic acid derivatives exhibit antimicrobial activity against various pathogens.

In Vitro Studies

Recent research has demonstrated that benzoic acid derivatives can influence several biological pathways:

- Cell Viability : Studies indicate that concentrations of 5–50 µM can significantly affect cell viability in cancer cell lines, suggesting potential anticancer properties.

- Proteasome Activity : Compounds similar to benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-], have shown enhanced proteasomal activity, which is crucial for protein degradation and cellular homeostasis .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing strong antimicrobial properties .

- Antioxidant Potential : In a DPPH assay, the compound exhibited an IC50 value of 25 µg/mL, indicating potent free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Table: Biological Activities of Benzoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.